molecular formula C8H4F2N2 B11916474 5,7-Difluoroquinazoline

5,7-Difluoroquinazoline

Cat. No.: B11916474
M. Wt: 166.13 g/mol
InChI Key: WLFRHWRNMCTRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Difluoroquinazoline is a heterocyclic aromatic organic compound with the molecular formula C8H4F2N2. It belongs to the quinazoline family, which is characterized by a fused benzene and pyrimidine ring system. The presence of fluorine atoms at the 5th and 7th positions of the quinazoline ring imparts unique chemical and physical properties to this compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoroquinazoline typically involves the cyclization of 2-amino-4,5-difluorobenzoic acid with a suitable reagent. One common method includes the amidation of 2-amino-4,5-difluorobenzoic acid followed by cyclization to form the quinazoline ring . The reaction conditions often require the use of catalysts and high temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5,7-Difluoroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinazolines, which can have different functional groups replacing the fluorine atoms or additional rings fused to the quinazoline core .

Scientific Research Applications

5,7-Difluoroquinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Difluoroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to effectively inhibit or modulate the activity of its targets. This makes it a valuable tool in the study of biological pathways and the development of therapeutic agents .

Comparison with Similar Compounds

  • 4-Chloro-5,7-difluoroquinazoline
  • 6,7-Difluoroquinazoline
  • 5,6,7,8-Tetrachloroquinoline

Comparison: Compared to other similar compounds, 5,7-Difluoroquinazoline is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. For instance, the presence of fluorine atoms at the 5th and 7th positions can enhance the compound’s stability and binding interactions with biological targets, making it more effective in certain applications .

Properties

Molecular Formula

C8H4F2N2

Molecular Weight

166.13 g/mol

IUPAC Name

5,7-difluoroquinazoline

InChI

InChI=1S/C8H4F2N2/c9-5-1-7(10)6-3-11-4-12-8(6)2-5/h1-4H

InChI Key

WLFRHWRNMCTRHV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=CN=CN=C21)F)F

Origin of Product

United States

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